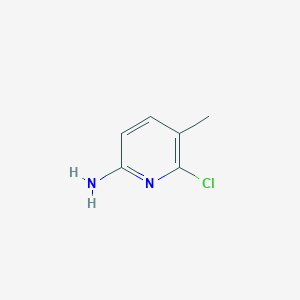

6-Chloro-5-methylpyridin-2-amine

Descripción

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Compounds

6-Chloro-5-methylpyridin-2-amine is a substituted pyridine derivative and a member of the vast family of heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are of immense interest in chemistry due to their widespread presence in natural products, pharmaceuticals, and functional materials. Pyridine, a six-membered heterocyclic aromatic compound with one nitrogen atom, forms the core of this particular molecule.

The reactivity and properties of the pyridine ring are significantly influenced by the nature and position of its substituents. In this compound, the presence of a chloro group, a methyl group, and an amino group on the pyridine core imparts a unique electronic and steric profile. The chlorine atom at the 6-position and the amino group at the 2-position are particularly influential, making the compound a versatile intermediate in various chemical transformations. The interplay of these functional groups allows for selective reactions at different positions of the pyridine ring, a crucial aspect of its utility in synthetic chemistry.

Significance of this compound in Contemporary Organic Synthesis

In the realm of modern organic synthesis, this compound has emerged as a critical building block for the construction of more complex molecules. Its significance is underscored by its role as a key intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients.

The utility of this compound extends beyond its role in the synthesis of a single drug. Its structural motifs are found in a variety of biologically active molecules. The substituted pyridine core is a common feature in medicinal chemistry, and the specific arrangement of functional groups in this compound allows for its incorporation into diverse molecular scaffolds.

The synthesis of this compound itself has been a subject of research, with methods being developed to improve efficiency and safety. One approach involves a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the 5-position of a pre-functionalized pyridine ring. acs.org This method avoids the use of hazardous reagents like peroxides, making the synthesis more amenable to large-scale production. acs.org

The physical and chemical properties of this compound have been well-characterized, further enabling its use in synthetic applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol |

| Appearance | White to yellow solid |

| CAS Number | 442129-37-5 |

Data from various chemical suppliers and databases. sigmaaldrich.comcalpaclab.com

The continued exploration of the reactivity and applications of this compound is expected to lead to the development of new synthetic methodologies and the discovery of novel bioactive compounds. Its status as a key intermediate is firmly established, and its importance in academic and industrial research is likely to grow.

Structure

2D Structure

Propiedades

IUPAC Name |

6-chloro-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZRCZMNXPBHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663742 | |

| Record name | 6-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442129-37-5 | |

| Record name | 6-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 6 Chloro 5 Methylpyridin 2 Amine

Historical Evolution of Synthetic Routes

The synthesis of substituted pyridines, including 6-Chloro-5-methylpyridin-2-amine, has evolved significantly, moving away from harsh and inefficient methods toward more refined and sustainable processes.

Early Methodologies and Associated Challenges

Early synthetic routes for compounds structurally related to this compound were often fraught with difficulties. The synthesis of its direct precursor, 2-amino-6-chloropyridine (B103851), provides a clear example of these challenges. The direct amination of 2,6-dichloropyridine (B45657) required harsh conditions, such as temperatures of 200°C and high pressure in an autoclave. Alternative methods, while avoiding such extreme conditions, could be laborious and involve multiple steps, such as routes proceeding through an azide (B81097) intermediate.

Development of Environmentally Conscientious and Scalable Approaches

The development of such processes aligns with the principles of green chemistry, which prioritize the use of non-toxic reagents and solvents, reduce waste, and improve energy efficiency. inovatus.eslibretexts.org The move towards catalytic reactions, particularly palladium-catalyzed cross-coupling, has been central to this evolution, allowing for the construction of complex molecules with high precision and under more environmentally benign conditions. inovatus.es

Palladium-Catalyzed Cross-Coupling Strategies

Among the most powerful tools in modern organic synthesis, palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, in particular, has become a premier method due to its mild reaction conditions and the environmental compatibility of its reagents. libretexts.orgmdpi.com

The general mechanism involves three key steps:

Oxidative Addition: A palladium(0) catalyst reacts with an organic halide. libretexts.org

Transmetalation: The organic group from an organoboron compound is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Suzuki-Miyaura Cross-Coupling for Directed Methylation

The crucial step in the modern, efficient synthesis of this compound is the regioselective methylation at the 5-position of the pyridine (B92270) ring. acs.org This is achieved via a Suzuki-Miyaura cross-coupling reaction, which precisely introduces the methyl group onto a suitably functionalized 2-amino-6-chloropyridine intermediate. acs.org This strategy offers a significant advantage over older methods by providing high selectivity and yield for the desired isomer.

The choice of the methylating agent is critical for the success of the Suzuki-Miyaura reaction. Organoboron reagents are favored because they are generally non-toxic and stable in the presence of air and moisture. libretexts.org Research has identified several effective methylating agents for the cross-coupling with pyridine systems.

Table 1: Comparison of Methylating Agents for Suzuki-Miyaura Coupling

| Methylating Agent | Key Features | Reference |

|---|---|---|

| Methylboronic Acid | Commercially available and commonly used in Suzuki-Miyaura methylation of pyridines. | rsc.org |

| Potassium Methyltrifluoroborate (CH₃BF₃K) | A stable, crystalline solid that serves as an excellent source for the methyl group. | rsc.org |

| Trimethylboroxine | Has been shown to be a useful methylating reagent for a variety of aryl halides. | researchgate.net |

Optimization studies have demonstrated that agents like methylboronic acid and potassium methyltrifluoroborate can lead to nearly quantitative yields in the methylation of pyridine systems, highlighting the efficiency of these green-chemistry-aligned reagents. rsc.org

The solvent system plays a crucial role in the Suzuki-Miyaura reaction by influencing catalyst activity, reagent solubility, and reaction rate. nih.gov These reactions are known to be tolerant of a wide variety of solvents, and often employ a mixture of an organic solvent and water. nih.gov This biphasic approach is advantageous as it allows for the use of water-soluble inorganic bases and facilitates the dissolution of both the organic substrate and the organoboron reagent.

An optimized process for synthesizing this compound utilized a specific solvent system to achieve high yield and purity. acs.org The selection of solvents like ethers (e.g., 2-Methyltetrahydrofuran or 2-MeTHF) or amides, often in combination with water, is common. nih.gov The optimization involves screening different solvents, bases, and catalysts to find the conditions that maximize product conversion and minimize side reactions.

Table 2: Factors in Solvent System Optimization for Suzuki-Miyaura Coupling

| Parameter | Description | Rationale for Optimization | Reference |

|---|---|---|---|

| Solvent Type | Often an ether (e.g., 2-MeTHF, Dioxane) or an amide. | The polarity and coordinating ability of the solvent can affect the catalytic cycle. | nih.gov |

| Co-Solvent | Water is a common co-solvent, creating a biphasic system. | Allows for the use of inorganic bases and can accelerate the transmetalation step. | inovatus.esnih.gov |

| Base | Inorganic bases like potassium carbonate or sodium phosphate (B84403) are frequently used. | The base activates the organoboron species for transmetalation. | rsc.orgmdpi.com |

| Temperature | Reaction temperatures are optimized to ensure a reasonable reaction rate without promoting decomposition. | Higher temperatures can improve conversion but may also lead to side products. | nih.gov |

Through careful optimization of these parameters, a safe, efficient, and scalable synthesis of this compound was developed, demonstrating a significant advancement over historical methods. acs.org

Catalytic System Development (e.g., palladium sources and phosphine (B1218219) ligands)

The synthesis of this compound, particularly through cross-coupling reactions, is highly dependent on the chosen catalytic system. Research into the crucial methylation step via a Suzuki-Miyaura cross-coupling reaction has involved the screening of various palladium sources and phosphine ligands to identify the optimal combination for maximizing product yield and minimizing reaction time.

In one key study, various palladium catalysts and ligands were evaluated. The combination of palladium acetate (B1210297) (Pd(OAc)₂) as the palladium source and DPEphos as the phosphine ligand was identified as the most effective catalytic system. This system provided superior results in terms of conversion and product formation compared to other tested combinations.

Table 1: Evaluation of Catalytic Systems for Suzuki-Miyaura Methylation

| Palladium Source | Phosphine Ligand | Outcome |

|---|---|---|

| Pd(OAc)₂ | DPEphos | Optimum selection, high conversion |

The use of bulky phosphine ligands like t-BuXPhos has also been noted as effective in other challenging Pd-catalyzed amination reactions involving pyridines, particularly for facilitating the reductive elimination of less nucleophilic substrates. nih.gov

Base Selection for Enhanced Reaction Efficiency and Selectivity

The choice of base is critical in the synthesis of this compound, directly impacting reaction efficiency, selectivity, and the impurity profile. An investigation into the methylation step demonstrated that while several bases could achieve high conversion rates, the type of base significantly influenced the formation of byproducts.

The study compared strong and weak bases, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and sodium bicarbonate (NaHCO₃). It was observed that stronger bases led to higher levels of impurities. Sodium bicarbonate, a weaker base, proved to be the optimal choice. Its use resulted in an acceptable level of the desired product while significantly reducing the formation of key impurities, making the process more selective and efficient.

Table 2: Effect of Base on Methylation Reaction Efficiency and Purity

| Base | Conversion of Starting Material | Product Level | Impurity Level |

|---|---|---|---|

| K₃PO₄ | High | - | Increased |

| K₃PO₄ | High | - | Increased |

| Cs₂CO₃ | High | - | Increased |

| NaHCO₃ | High | Acceptable | Visually reduced/minimal |

Alternative Cross-Coupling Reactions in Pyridine Functionalization (e.g., Buchwald-Hartwig amination)

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods are instrumental in pyridine functionalization. The Buchwald-Hartwig amination is a prominent example, providing a practical method for forming carbon-nitrogen bonds. nih.gov This reaction is particularly useful for coupling aryl halides, such as bromopyridines, with a wide range of primary and secondary amines. nih.govnih.gov The development of specialized palladium catalysts and bulky phosphine ligands (e.g., BrettPhos, t-BuXPhos) has expanded the scope of this reaction to include complex and functionally diverse amines, which is relevant for synthesizing various aminopyridine derivatives. nih.gov This method offers a versatile alternative for constructing substituted pyridine cores, although specific applications for the direct synthesis of this compound are less detailed in the provided literature.

Multi-Step Synthetic Sequences from Commercially Available Precursors

An efficient and safe multi-step synthesis for this compound has been developed, starting from the commercially available precursor 2-amino-6-chloropyridine. acs.orgresearchgate.net This four-step sequence was designed to avoid hazardous reagents like peroxide, which are used in other routes.

The key transformation in this sequence is the introduction of the methyl group at the 5-position of the pyridine ring. acs.org This is accomplished through a Suzuki-Miyaura cross-coupling reaction, a reliable and high-yielding method for forming carbon-carbon bonds. acs.orgresearchgate.net This strategic approach, which installs the required functional groups onto a pre-existing chloro-aminopyridine scaffold, has proven effective for producing the target compound on a significant scale. acs.orgresearchgate.net

Process Development and Scale-Up Investigations

The transition from laboratory-scale synthesis to large-scale industrial production requires rigorous process development to ensure safety, efficiency, and consistent product quality.

Strategies for High Overall Yield and Purity in Large-Scale Production

Further optimization for even larger scales has been investigated. researchgate.net On a kilogram scale, the crucial Suzuki-Miyaura coupling step achieved a 61% yield. researchgate.net With additional purification, an 85% yield was obtained on a 200g scale using the optimized screening conditions. researchgate.net Another report highlights the coupling step achieving an 82% yield on a scale exceeding 300g, demonstrating the robustness and scalability of the developed process. researchgate.net These strategies, which focus on optimized catalytic systems and reaction conditions, are crucial for efficient large-scale manufacturing. acs.orgresearchgate.net

Byproduct Identification and Mitigation during Synthesis

During the synthesis of this compound, several impurities can form, potentially compromising the final product's purity and yield. In the methylation step, key byproducts were identified as being likely hydrolyzed from reaction intermediates.

A critical strategy for mitigating these byproducts involves the careful selection of the base. As detailed in section 2.2.1.4, studies showed that the use of stronger bases led to an increase in impurities. By selecting sodium bicarbonate (NaHCO₃), a milder base, the formation of these undesirable byproducts was significantly suppressed. This choice not only improved the purity of the final compound but also simplified the purification process, a significant advantage in large-scale production. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₆H₇ClN₂ | 442129-37-5 calpaclab.combiosynth.com |

| Lumacaftor | C₂₄H₁₈F₂N₂O₅ | 936727-05-8 |

| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | 14358-89-5 |

| 5-Methylpyridin-2-amine | C₆H₈N₂ | 1603-41-4 |

| 2-Chloro-3-methylpyridine | C₆H₆ClN | 19798-77-7 |

| Palladium acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 3375-31-3 |

| DPEphos | C₃₆H₃₂OP₂ | 166330-10-5 |

| Sodium bicarbonate (NaHCO₃) | CHNaO₃ | 144-55-8 |

| BrettPhos | C₄₁H₆₀O₂P₂ | 1070663-78-3 |

Industrial Feasibility and Process Safety Analysis

The industrial-scale synthesis of this compound, a key intermediate in the production of pharmaceuticals like Lumacaftor, necessitates a thorough evaluation of its manufacturing feasibility and the associated process safety. An improved and efficient four-step synthesis has been developed, demonstrating high yield and purity on a hectogram scale. mdpi.com This process, which notably avoids the use of hazardous peroxides, culminates in a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group at the 5-position of the pyridine ring. mdpi.com

The industrial viability of this synthetic route is underpinned by several factors, including the scalability of the Suzuki-Miyaura coupling, the cost-effectiveness of the raw materials, and the management of waste streams. Concurrently, a rigorous process safety analysis is paramount to ensure safe operation at an industrial scale, focusing on the inherent hazards of the materials used and the potential for runaway reactions.

Industrial Feasibility

The successful implementation of the synthesis of this compound in an industrial setting is contingent on its scalability, economic viability, and environmental impact.

Scalability of the Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling is a powerful and widely used reaction in the pharmaceutical industry for the formation of carbon-carbon bonds. acs.org Its scalability has been demonstrated in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). acs.orgresearchgate.net However, scaling up this reaction from the laboratory to an industrial setting presents several challenges:

Catalyst Selection and Loading: The choice of palladium catalyst and its loading are critical for an efficient and cost-effective process. While various palladium catalysts are available, their cost can be a significant factor in large-scale production. acs.org Minimizing the catalyst loading without compromising the reaction efficiency is a key optimization parameter.

Reaction Kinetics and Heat Transfer: Exothermic events can occur during the Suzuki-Miyaura coupling, and managing the heat generated is crucial for process safety and product quality. researchgate.net Proper reactor design and cooling systems are necessary to control the reaction temperature, especially at a large scale.

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate, yield, and impurity profile. The use of water as a solvent, facilitated by surfactants like TPGS-750-M, has been explored to develop more environmentally friendly and cost-effective processes. acs.org

Product Isolation and Purification: The isolation of the final product from the reaction mixture, which contains the catalyst, unreacted starting materials, and byproducts, can be challenging at an industrial scale. Efficient extraction and crystallization procedures are required to obtain the desired product purity.

Economic Feasibility:

The economic viability of the synthesis is heavily influenced by the cost of raw materials, particularly the starting material, 2-amino-6-chloropyridine, and the palladium catalyst. The price of palladium can be volatile, making catalyst recycling an attractive option for reducing costs and the environmental impact. acs.orgstackexchange.com The development of heterogeneous catalysts or efficient methods for recovering and reusing homogeneous catalysts are active areas of research to improve the economic feasibility of Suzuki-Miyaura couplings in industrial applications. acs.orgstackexchange.com

The cost-effectiveness of producing the final drug, Lumacaftor, is a complex issue, with analyses showing high costs associated with the treatment. libretexts.org Therefore, optimizing the synthesis of key intermediates like this compound to be as cost-effective as possible is a critical industrial goal.

Waste Management:

The primary byproduct of the Suzuki-Miyaura reaction is boric acid or its derivatives, which are generally considered to have low toxicity. sigmaaldrich.com However, the waste streams will also contain residual palladium catalyst, unreacted starting materials, and other organic byproducts. The management of these waste streams must comply with environmental regulations.

Key considerations for waste management include:

Palladium Recovery: Due to its cost and environmental concerns, recovering the palladium catalyst from the waste stream is highly desirable. Various techniques, including precipitation, adsorption on solid supports, and the use of scavengers, can be employed for this purpose. researchgate.net

Solvent Recycling: The ability to recycle the reaction solvent can significantly reduce the environmental footprint and operational costs of the process.

Treatment of Aqueous Waste: Aqueous waste streams containing inorganic salts and organic residues may require treatment before discharge.

Process Safety Analysis

A thorough process safety analysis is essential to identify and mitigate potential hazards associated with the industrial-scale synthesis of this compound. This analysis encompasses the hazards of the raw materials, the potential for runaway reactions, and the implementation of appropriate control measures.

Hazards of Raw Materials:

The primary raw materials used in the final step of the synthesis are 2-amino-6-chloropyridine and a methylating agent, such as trimethyl borate, in the presence of a palladium catalyst and a base.

| Compound | Key Hazards |

| 2-Amino-6-chloropyridine | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. sigmaaldrich.com |

| Trimethyl Borate | Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes serious eye irritation. acs.org |

| Palladium Catalyst | The toxicity depends on the specific catalyst used. Finely divided palladium can be pyrophoric. |

| Bases (e.g., Potassium Carbonate) | Can be corrosive and cause skin and eye irritation. |

Potential for Runaway Reactions:

The Suzuki-Miyaura coupling reaction is exothermic, and there is a potential for a runaway reaction if the heat generated is not effectively removed. This is particularly a concern at a large scale where the surface-area-to-volume ratio is lower, making heat dissipation more challenging. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a loss of containment and the release of hazardous materials.

Risk Mitigation Strategies:

To ensure the safe operation of the process, several risk mitigation strategies should be implemented:

Engineering Controls:

Reactor Design: The use of appropriately sized reactors with adequate cooling capacity is crucial for temperature control.

Ventilation: Proper ventilation is necessary to control exposure to flammable and toxic vapors.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) is important to prevent the ignition of flammable solvents and to protect air-sensitive reagents.

Procedural Controls:

Controlled Addition of Reagents: The controlled addition of one of the reactants can help to manage the rate of heat generation.

Temperature Monitoring: Continuous monitoring of the reaction temperature is essential to detect any deviations from the desired operating range.

Emergency Procedures: Clear and well-rehearsed emergency procedures should be in place to respond to any process upsets, such as a cooling failure.

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and respiratory protection, must be worn by all personnel involved in the process to minimize the risk of exposure to hazardous chemicals. sigmaaldrich.com

By carefully considering the industrial feasibility and conducting a comprehensive process safety analysis, the synthesis of this compound can be implemented in a safe, efficient, and environmentally responsible manner at an industrial scale.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the connectivity and chemical environment of each atom within the 6-Chloro-5-methylpyridin-2-amine structure.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in the molecule. In this compound, distinct signals are expected for the methyl group protons, the amino group protons, and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the pyridine ring.

The expected signals in a typical ¹H NMR spectrum of this compound would include:

A singlet for the methyl (CH₃) protons.

A broad singlet for the amine (NH₂) protons.

Two distinct signals in the aromatic region for the two protons on the pyridine ring.

Data for related compounds, such as 2-amino-6-methylpyridine (B158447), show characteristic shifts that help in assigning the protons of the target molecule. For example, in 2-amino-6-methylpyridine, the methyl protons appear around δ 2.28-2.35 ppm, the amine protons around δ 4.6-5.23 ppm, and the aromatic protons between δ 6.28 and 7.29 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for Pyridine Derivatives

| Compound | Functional Group | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Amino-6-methylpyridine chemicalbook.com | Methyl (CH₃) | ~2.3 |

| Amine (NH₂) | ~4.6 | |

| Aromatic (CH) | 6.2 - 7.3 | |

| 2-Amino-3-methylpyridinium researchgate.net | Methyl (CH₃) | ~2.2 |

| Amine (NH₂) | ~7.7 |

This table presents data for structurally similar compounds to illustrate the expected chemical shift regions for this compound.

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The positions of these signals are indicative of their chemical environment. For instance, the carbon atom bonded to the chlorine (C6) and the carbon bonded to the amino group (C2) would be significantly affected and readily identifiable.

Data for the related compound 2-amino-3-methylpyridinium shows the methyl carbon signal appearing at a high field (around δ 16 ppm), while the aromatic carbons appear downfield (δ 112-148 ppm) due to the aromatic system and attached functional groups. researchgate.net Similarly, for 5-amino-2-chloropyridine, the carbon atoms of the pyridine ring resonate at δ 109.8, 126.0, 140.2, 140.8, and 145.4 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Pyridine Derivatives

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

|---|---|---|

| 2-Amino-3-methylpyridinium researchgate.net | Methyl (CH₃) | ~16 |

| Aromatic (C) | 112 - 148 | |

| 5-Amino-2-chloropyridine chemicalbook.com | Aromatic (C) | 109 - 146 |

This table presents data for structurally similar compounds to illustrate the expected chemical shift regions for the carbon atoms in this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₇ClN₂), the monoisotopic mass is 142.02977 Da. uni.lu HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. The technique typically observes the protonated molecular ion, [M+H]⁺.

Table 3: Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z (mass/charge) |

|---|---|

| [M+H]⁺ | 143.03705 |

| [M+Na]⁺ | 165.01899 |

| [M-H]⁻ | 141.02249 |

| [M]⁺ | 142.02922 |

Data sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry combines the separation capabilities of GC with the detection power of MS. This hybrid technique is particularly useful for monitoring the progress of chemical reactions. avantorsciences.com In the synthesis of this compound, a small aliquot of the reaction mixture can be analyzed by GC-MS. The GC component separates the reactants, intermediates, and the final product based on their boiling points and interactions with the chromatography column. The MS component then identifies each separated compound by its unique mass spectrum. This allows chemists to track the consumption of starting materials and the formation of the desired product over time, helping to determine when the reaction is complete and to assess the purity of the final product. avantorsciences.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, characteristic vibrational bands would include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the primary amine group. For the related compound 2-amino-5-methylpyridine, these bands appear around 3444 and 3335 cm⁻¹. researchgate.net

C-H stretching: Aromatic and methyl C-H stretches appear in the 2900-3100 cm⁻¹ region.

C=C and C=N stretching: Vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ range.

N-H bending: The scissoring vibration of the NH₂ group typically occurs around 1600 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond vibration is expected at lower frequencies, generally in the 600-800 cm⁻¹ range.

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₇ClN₂ |

| 2-Amino-6-methylpyridine | C₆H₈N₂ |

| 2-Amino-3-methylpyridinium | C₆H₉N₂⁺ |

| 5-Amino-2-chloropyridine | C₅H₅ClN₂ |

X-ray Diffraction Analysis of Related Pyridine Structures

In a study of 2-aminopyridine (B139424), it was co-crystallized with citric acid to form two different salts: 2-aminopyridinium citrate (B86180) (I) and tris(2-aminopyridinium) citrate (II). nih.gov X-ray diffraction analysis revealed that in both structures, the pyridine nitrogen atom is protonated. nih.gov The resulting crystal structures are stabilized by a complex network of hydrogen bonds. nih.gov

The crystal structure of 5-amino-2-methylpyridinium hydrogen fumarate (B1241708) was determined at two different temperatures, 150 K and 300 K. nih.gov This analysis showed the formation of a ring motif through hydrogen bonds between the pyridinium (B92312) cation and the carboxylate group of the fumarate anion. nih.gov

The analysis of pyridin-4-ylmethyl 4-aminobenzoate (B8803810) revealed a monoclinic crystal system with the space group P21/n. researchgate.net The crystal structure is maintained by three types of hydrogen bonds. researchgate.net Similarly, the structure of 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502) was determined, showing the formation of a two-dimensional network through N—H⋯O hydrogen bonds, further stabilized by π⋯π stacking interactions. researchgate.net

In a more complex example, the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile was elucidated. nih.gov The analysis showed that the molecules are linked by N—H⋯N hydrogen bonds, forming dimers which in turn create chains. These chains are further connected to form a three-dimensional network, with additional stabilization from N—H⋯π and π–π interactions. nih.gov

These examples demonstrate how substitutions on the pyridine ring, as well as the formation of salts, influence the crystal packing and the nature of intermolecular interactions. For this compound, one would anticipate a structure influenced by the presence of the chloro and methyl groups on the pyridine ring, in addition to the amino group, likely leading to specific hydrogen bonding and stacking arrangements.

Table 1: Crystallographic Data for Related Pyridine Structures

| Compound Name | Crystal System | Space Group | Reference |

| 2-aminopyridinium citrate (Salt I) | Monoclinic | P2₁/c | nih.gov |

| tris(2-aminopyridinium) citrate (Salt II) | Triclinic | P-1 | nih.gov |

| 5-amino-2-methylpyridinium hydrogen fumarate | Monoclinic | P2₁/c | nih.gov |

| Pyridin-4-ylmethyl 4-aminobenzoate | Monoclinic | P21/n | researchgate.net |

| 2-amino-5-methylpyridinium 3-aminobenzoate | Monoclinic | P2₁/c | researchgate.net |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | Triclinic | P-1 | nih.gov |

Table 2: Selected Unit Cell Parameters for Related Pyridine Structures

| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |

| Pyridin-4-ylmethyl 4-aminobenzoate | 9.981 | 12.347 | 10.161 | 90 | 101.450 | 90 | 1227.3 | 4 | researchgate.net |

Computational and Theoretical Investigations of 6 Chloro 5 Methylpyridin 2 Amine

Density Functional Theory (DFT) Calculations

No specific studies utilizing Density Functional Theory to investigate 6-chloro-5-methylpyridin-2-amine were identified. Such studies would typically provide valuable insights into the molecule's properties.

Molecular Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry and conformational analysis of this compound from DFT calculations is not available in the reviewed literature. This analysis would typically include data on bond lengths, bond angles, and dihedral angles.

Electronic Structure and Reactivity Predictions

Detailed analysis of the electronic structure, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and molecular electrostatic potential (MEP) maps for this compound, has not been reported. These calculations are crucial for predicting the molecule's reactivity and potential interaction sites.

Vibrational Spectra Simulations

Simulated vibrational spectra (FT-IR and Raman) based on DFT calculations for this compound are not present in the available scientific papers. These simulations are essential for the assignment of experimental vibrational bands.

Ab Initio Calculation Methodologies

There is a lack of published research employing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, to study this compound. These methods, while computationally more intensive than DFT, can provide benchmark data on the electronic structure and energetics of the molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

No theoretical studies detailing the reaction mechanisms involving this compound, including the identification of transition states and calculation of activation energies, were found. Such studies are vital for understanding the kinetics and thermodynamics of its chemical transformations.

Role in Medicinal Chemistry and Drug Discovery

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The utility of 6-Chloro-5-methylpyridin-2-amine as a precursor in the synthesis of active pharmaceutical ingredients (APIs) is well-documented. pharmanoble.com Its chemical properties make it an ideal starting material for constructing more intricate molecular architectures necessary for biological activity.

Table 1: Synthesis of this compound for Lumacaftor

| Starting Material | Key Reaction | Overall Yield | Purity | Reference |

|---|---|---|---|---|

| 2-amino-6-chloropyridine (B103851) | Suzuki-Miyaura cross-coupling | 62.4% | 99.49% | acs.orgresearchgate.net |

Beyond Lumacaftor, the structural motif of this compound is found in various other drug candidates. Its presence in the PubChem database, which lists numerous patents associated with the compound, suggests its broad utility in the discovery of new medicines. uni.lunih.gov The versatility of this intermediate allows for its incorporation into a wide range of molecular frameworks, enabling the exploration of new chemical space for potential therapeutic applications.

Design and Synthesis of Novel Pharmacological Agents Incorporating the Pyridine (B92270) Scaffold

The pyridine scaffold is a common feature in many biologically active compounds. The specific structure of this compound, with its chloro and methyl substitutions, provides a unique starting point for the design and synthesis of novel pharmacological agents. uni.lu Researchers have utilized this and related pyridine derivatives to create new series of compounds with potential therapeutic value. For instance, new N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives have been synthesized from 2-Amino, 6-Chloro, Pyridines, demonstrating the utility of this class of compounds in generating novel molecular entities with potential antimicrobial properties. researchgate.net

Biological Activity and Mechanism of Action Studies of Derivatives and Analogues

The investigation of derivatives and analogues of this compound has revealed a spectrum of biological activities. These studies are crucial for understanding the structure-activity relationships and mechanisms of action of these compounds.

Research into heterocyclic analogues of this compound has shown promise in the development of new antimicrobial agents. For example, derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine have been synthesized and screened for their inhibitory activity against various microbes. researchgate.net Similarly, studies on other pyridine and pyrimidine (B1678525) derivatives have demonstrated their potential as antibacterial agents. nih.gov The synthesis of novel aurone (B1235358) derivatives bearing amino and acetamido groups has also yielded compounds with significant antimicrobial activity against a broad spectrum of pathogens. mdpi.com

While specific studies on the inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) by derivatives of this compound are not extensively detailed in the provided results, the general approach of targeting enzymes is a cornerstone of drug discovery. The investigation of how derivatives of this compound interact with various enzymes is an active area of research. For example, the study of related pyrimidine derivatives has included screening for inhibitory activity, which is a fundamental step in identifying potential enzyme inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The strategic modification of the this compound scaffold has been instrumental in understanding the molecular interactions that govern the efficacy and selectivity of several classes of inhibitors, particularly those targeting protein kinases. Although detailed SAR studies directly modifying each position of this compound are not extensively published in single comprehensive reports, a collective analysis of research on related pyridine and pyrimidine-based inhibitors provides significant insights. These studies often utilize moieties derived from or structurally analogous to this compound to probe the binding pockets of their respective targets.

Kinase Inhibitors

The aminopyridine core is a well-established pharmacophore for ATP-competitive kinase inhibitors. The nitrogen atoms of the pyridine ring can form critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. The substituents on the pyridine ring, such as the chloro and methyl groups found in this compound, play a significant role in modulating potency, selectivity, and pharmacokinetic properties.

For instance, in the development of c-Jun NH2-terminal kinase (JNK) inhibitors, a series of pyridine carboxamides were synthesized and evaluated. nih.gov While not directly starting from this compound, these studies highlight the importance of the substitution pattern on the pyridine ring for achieving high potency and selectivity.

Similarly, research leading to the discovery of Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor, involved the exploration of substituted 2-aminopyrimidinylthiazole-5-carboxamides. nih.gov The 2-chloro-6-methylphenyl moiety, structurally related to this compound, was identified as a key component for potent activity against various cancer cell lines. nih.gov This underscores the favorable contribution of the chloro and methyl substituents in specific positions for kinase inhibition.

Anticancer Agents

The development of novel anticancer agents has also benefited from SAR studies around scaffolds related to this compound. In a study on 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the structure-activity relationship mirrored that of previously reported nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines. nih.gov This suggests that the SAR insights gained from one series of heterocyclic compounds can often be transferred to another with a similar substitution pattern.

Furthermore, the design of aminopyridine N-oxides as potent and selective inhibitors of p38α MAP kinase revealed that the N-oxide oxygen was crucial for activity and selectivity. nih.gov This highlights how modifications to the core pyridine structure, beyond simple substitutions, can dramatically influence the biological activity profile.

The following table summarizes the general SAR trends observed in studies of related pyridine and pyrimidine-based inhibitors, which can be extrapolated to understand the potential role of substitutions on a this compound scaffold.

| Modification Position | General Observation | Impact on Activity |

| Pyridine Ring Nitrogen | Essential for hinge binding in kinases. | Potency |

| 2-Amino Group | Can be further substituted to explore additional binding pockets. | Potency and Selectivity |

| 5-Methyl Group | Can provide favorable van der Waals interactions and influence solubility. | Potency and Pharmacokinetics |

| 6-Chloro Group | Can occupy hydrophobic pockets and influence electronic properties. | Potency and Selectivity |

Other Biological Targets

The versatility of the substituted aminopyridine scaffold extends beyond kinase and cancer research. For example, studies on 2-arylpyridazin-3-ones as p38 MAP kinase inhibitors have provided insights into the importance of specific aryl substitutions for potent enzyme inhibition. nih.gov

While direct and comprehensive SAR data for this compound is limited, the collective body of research on analogous structures provides a strong foundation for its use as a scaffold in medicinal chemistry. The existing knowledge on related kinase inhibitors and anticancer agents allows for rational design of novel compounds based on this promising chemical entity.

Exploration of Derivatives and Analogues of 6 Chloro 5 Methylpyridin 2 Amine

Synthesis of Pyridine-Based Chemical Libraries

The structure of 6-Chloro-5-methylpyridin-2-amine is a valuable starting point for generating pyridine-based chemical libraries. These libraries, which are collections of structurally related compounds, are instrumental in high-throughput screening for the discovery of new bioactive molecules. The reactivity of the chloro and amino groups allows for a variety of chemical transformations, enabling the creation of a large number of derivatives from a single starting scaffold. This approach is fundamental in medicinal chemistry and drug discovery for identifying lead compounds.

Functionalization at Pyridine (B92270) Ring Positions

The functional groups on this compound offer multiple sites for chemical modification, allowing for the synthesis of a broad range of derivatives.

Chloro Group Modification: The chlorine atom at the 6-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as alkoxy, aryloxy, and amino moieties, by reacting the parent compound with corresponding nucleophiles. These substitutions can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.

Amino Group Modification: The amino group at the 2-position is a key site for functionalization. It can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by coupling reactions. These modifications are crucial for building more complex molecular architectures and for preparing precursors to fused heterocyclic systems like imidazopyridines. nih.gov

Methyl Group Modification: While the methyl group at the 5-position is generally less reactive than the chloro and amino groups, it can be functionalized through free-radical halogenation or oxidation under specific conditions. These transformations can introduce new reactive handles for further derivatization.

Investigation of Substituted Pyridine Amines and Imidazopyridines

The exploration of substituted pyridine amines derived from this compound has been a significant area of research. By modifying the substituents on the pyridine ring, chemists can fine-tune the properties of the resulting compounds. For instance, the introduction of different groups can impact the compound's solubility, lipophilicity, and ability to interact with biological targets.

A particularly important class of derivatives is the imidazopyridines, which are formed by constructing an imidazole (B134444) ring fused to the pyridine core of 2-aminopyridine (B139424) precursors. nih.gov These bicyclic heterocyclic compounds are known to possess a wide range of pharmacological activities. nih.gov The synthesis of imidazopyridines often involves the reaction of a 2-aminopyridine with an α-haloketone or a related reagent, leading to the formation of the fused imidazole ring. The substituents on the initial this compound can be carried over into the final imidazopyridine structure, influencing its biological profile. nih.gov

Exploration of Derivatives for Agrochemical Applications

Derivatives of substituted pyridines are of significant interest in the agrochemical industry. agropages.com The pyridine scaffold is a common feature in many commercially successful pesticides. By modifying the structure of this compound, researchers can develop new compounds with potential herbicidal, insecticidal, or fungicidal properties. The presence of the chlorine atom is often beneficial for agrochemical activity. Functionalization of the amino and methyl groups can lead to the discovery of novel crop protection agents with improved efficacy, selectivity, and environmental profiles. agropages.com

Applications in the Synthesis of Dyes and Pigments

The chromophoric nature of the pyridine ring and the potential for extended conjugation through derivatization make this compound and its analogues potential precursors for the synthesis of dyes and pigments. The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes, a major class of synthetic colorants. researchgate.net The color of these dyes can be tuned by altering the electronic properties of the substituents on both the pyridine ring and the coupling partner. Further modifications to the molecular structure can enhance properties such as lightfastness, thermal stability, and solubility in different media, making them suitable for a range of applications in textiles, printing, and coatings.

Advanced Research Directions and Potential Applications

Applications in Supramolecular Chemistry and Crystal Engineering

The unique structural features of 6-Chloro-5-methylpyridin-2-amine make it a promising candidate for applications in supramolecular chemistry and crystal engineering. The 2-aminopyridine (B139424) moiety is known to form robust, self-complementary hydrogen bonds, a key factor in the construction of ordered, non-covalent networks. This ability to form predictable interactions is fundamental to the design of new materials with tailored properties.

The conformation of related N-aryl-2-aminopyridines can be controlled to be either E or Z, leading to different hydrogen-bonding patterns and, consequently, diverse supramolecular architectures such as polymeric tapes or catemers. While specific studies on this compound are not yet prevalent, the principles established with analogous compounds suggest its potential in forming one-, two-, or even three-dimensional networks. The presence of the chloro and methyl groups can further influence crystal packing through weaker interactions like C-H···N and C-H···O hydrogen bonds, offering a finer control over the resulting solid-state structures. The exploration of co-crystallization with other organic molecules could lead to the development of novel crystalline materials with unique physical and chemical properties.

Integration into Catalytic Systems (e.g., ligand synthesis for metal catalysis)

The structure of this compound, featuring both an amino group and a pyridine (B92270) nitrogen, makes it an excellent scaffold for the synthesis of ligands for metal catalysis. These nitrogen-containing groups can coordinate with a variety of metal centers, forming stable complexes that can act as catalysts in a range of organic transformations. For instance, derivatives of 2-amino-6-methylpyridine (B158447) have been used to synthesize ligands for copper complexes, which have shown enhanced antibacterial activity. researchgate.net

Advancements in Green Chemistry Principles for Pyridine Synthesis

The synthesis of pyridine derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.inrasayanjournal.co.in Recent advancements focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave-assisted synthesis. nih.gov

A significant development in the sustainable synthesis of this compound involves a four-step process that avoids the use of hazardous peroxides. This method utilizes a Suzuki-Miyaura cross-coupling reaction for the crucial methylation step at the 5-position, starting from 2-amino-6-chloropyridine (B103851). acs.org This approach not only enhances safety but also aligns with green chemistry goals by employing a catalytic reaction that is known for its high efficiency and functional group tolerance. Further research in this area could focus on developing one-pot multicomponent reactions, which are known for their atom economy and reduced reaction times, to synthesize this and related pyridine derivatives in an even more sustainable manner. nih.govresearchgate.net The use of biocatalysts and solvent-free reaction conditions are also promising avenues for future green synthesis methodologies for this class of compounds. ijarsct.co.inrasayanjournal.co.in

Development of High-Throughput Screening Methodologies for Derivative Evaluation

High-throughput screening (HTS) is a powerful tool for rapidly evaluating the properties and activities of a large number of chemical compounds. sigmaaldrich.com For a versatile building block like this compound, HTS methodologies can be instrumental in accelerating the discovery of new derivatives with desired functionalities.

The development of HTS assays can be applied to screen libraries of derivatives for various applications, including their potential as enzyme inhibitors, catalysts, or components of functional materials. For example, HTS has been used to screen pyridine derivatives for their ability to inhibit human hydrogen sulfide-synthesizing enzymes, which are implicated in several diseases. nih.gov Similarly, libraries of derivatives based on the this compound scaffold could be rapidly assessed for their biological activity, such as antimalarial properties, through in vitro and in vivo screening models. nih.gov The integration of automated synthesis platforms with HTS would allow for the efficient generation and evaluation of a vast chemical space derived from this promising pyridine core, significantly speeding up the process of drug discovery and materials development.

Q & A

Q. Q1: What are the most effective synthetic routes for 6-chloro-5-methylpyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, analogs like 6-chloropyridine-2-amine were prepared using Pd(PPh₃)₄ (10 mol%) with Na₂CO₃ in a DME:H₂O (10:1) solvent system at 150°C for 1 hour . Optimization may involve adjusting catalyst loading (5–15 mol%), solvent ratios (e.g., DMF for higher solubility), or temperature (90–160°C) to improve yields. Chlorination of precursor pyridines using POCl₃ or SOCl₂ is another common step, as seen in the synthesis of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile .

Analytical Characterization

Q. Q2: Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR/IR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) and IR (N–H stretching at ~3400 cm⁻¹) .

- X-ray Crystallography : Resolve intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯N associations in pyridine derivatives) and Cl⋯Cl contacts (3.278 Å) . Crystallographic data (R factor <0.06, data-to-parameter ratio >13:1) ensure structural accuracy .

Structure-Activity Relationship (SAR) Studies

Q. Q3: How do substituent modifications on the pyridine ring influence biological activity?

Advanced Answer: SAR studies on pyridine derivatives reveal:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antiglycation activity (IC₅₀ = 240–250 µM in imidazo[4,5-b]pyridines) .

- Methyl groups at position 5 improve metabolic stability, as seen in kinase inhibitors like AZD8931 .

- Hydrogen-bond donors (e.g., NH₂) at position 2 are critical for binding to biological targets, such as β-glucuronidase .

Mechanistic Insights in Catalytic Reactions

Q. Q4: What mechanistic pathways govern palladium-catalyzed coupling reactions involving this compound?

Advanced Answer: Pd(0)-mediated cross-couplings (e.g., Suzuki-Miyaura) proceed via oxidative addition of aryl halides, transmetallation with boronic acids, and reductive elimination. Key factors:

- Ligand effects : Bulky ligands (e.g., PPh₃) stabilize Pd intermediates, reducing side reactions .

- Solvent polarity : Aqueous DME mixtures enhance catalytic turnover by stabilizing ionic intermediates .

- Base selection : Na₂CO₃ neutralizes HX byproducts, preventing catalyst poisoning .

Contradictions in Reported Data

Q. Q5: How can researchers resolve discrepancies in reported synthetic yields or biological activities?

Advanced Answer:

- Reaction reproducibility : Variability in yields (e.g., 2–5% in multi-step syntheses ) may arise from trace moisture or oxygen. Use Schlenk techniques for air-sensitive steps.

- Biological assays : Standardize protocols (e.g., IC₅₀ measurements under identical pH/temperature) to compare antiglycation or antioxidant data .

- Crystallographic validation : Confirm reported hydrogen-bonding motifs (e.g., cyclic dimers ) via independent structure determinations.

Safety and Handling Protocols

Q. Q6: What are the critical safety considerations when handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.